molecular formula C10H11N2O2P B14487070 Naphthalen-1-yl phosphorodiamidate CAS No. 64032-52-6

Naphthalen-1-yl phosphorodiamidate

Cat. No.: B14487070
CAS No.: 64032-52-6
M. Wt: 222.18 g/mol
InChI Key: IQNXFEBUXARNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-1-yl phosphorodiamidate (CAS 64032-52-6) is an organophosphorus compound with a molecular weight of 222.18 g/mol and the molecular formula C10H11N2O2P. It is characterized by a naphthalene ring structure bonded to a phosphorodiamidate group, making it a versatile building block in organic synthesis and a candidate for various scientific investigations . This compound is part of the broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in fields such as chemistry, biology, and medicine . In chemical research, it serves as a valuable reagent. Its preparation can be achieved through several methods, including the Atherton-Todd and oxidative cross-coupling reactions, with considerations for yield and purity in different solvent systems . The compound readily undergoes characteristic chemical transformations, including oxidation, reduction, and substitution reactions, enabling the creation of various derivatives for further study . From a biological perspective, this compound is investigated for its potential antimicrobial and anticancer properties . The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes and proteins, potentially inhibiting their activity and leading to downstream biological effects . When compared to similar structures like Naphthalen-1-yl phosphorothioate, the replacement of oxygen with different atoms in the phosphate group can significantly alter its reactivity and biological activity . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64032-52-6

Molecular Formula

C10H11N2O2P

Molecular Weight

222.18 g/mol

IUPAC Name

1-diaminophosphoryloxynaphthalene

InChI

InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,11,12,13)

InChI Key

IQNXFEBUXARNLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(N)N

Origin of Product

United States

Preparation Methods

Reaction Kinetics and Byproduct Formation

The Atherton-Todd and oxidative cross-coupling methods exhibit second-order kinetics, with rate-determining steps involving phosphoryl chloride formation. Competing hydrolysis is minimized in nonpolar solvents (e.g., CCl₄), whereas polar aprotic solvents like acetonitrile accelerate amine nucleophilicity but risk phosphoryl chloride solvolysis. Solid-phase synthesis circumvents these issues by immobilizing intermediates, though it requires specialized equipment.

Yield and Purity Considerations

Method Average Yield Purity (HPLC) Key Limitations
Atherton-Todd 75% 88% CCl₄ toxicity
Oxidative Cross-Coupling 85% 92% Stoichiometric waste
Solid-Phase 90% 95% High cost of resins
Direct Amination 80% 89% Moisture sensitivity

Chemical Reactions Analysis

Naphthalen-1-yl phosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Naphthalen-1-yl phosphorodiamidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-1-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Naphthalen-1-yl phosphorodiamidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

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